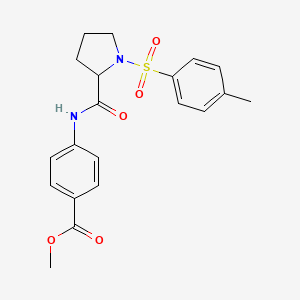

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

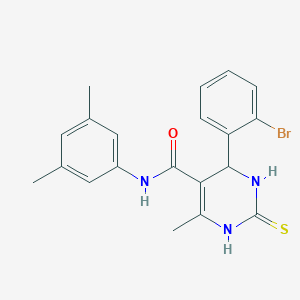

“Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a common structure in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. For instance, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with nitrogen as one of the members. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups attached to the ring. The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .Scientific Research Applications

Polymer Synthesis

One notable application of compounds structurally related to Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate is in polymer science. A study demonstrates the thermal polymerization of specific monomers, including those with similar structures, leading to the formation of hyperbranched aromatic polyamides. These polymers exhibited solubility in various organic solvents and had significant molecular weights, indicating their potential for various industrial and research applications (Yang, Jikei, & Kakimoto, 1999).

Medicinal Chemistry

In medicinal chemistry, derivatives structurally akin to Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate have been explored for their potential therapeutic properties. For instance, modifications to the pyridine moiety in certain compounds have been investigated to optimize their biological properties, showcasing the versatility of these compounds in drug design and development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Asymmetric Synthesis

Furthermore, certain carboxamides have been utilized as chiral auxiliaries in the asymmetric synthesis of amino acids, highlighting the role of these compounds in producing enantiomerically pure substances. This application is crucial in synthesizing compounds with specific optical activities, which is essential in various fields, including pharmaceuticals (Belokon’, Maleev, Petrosyan, Saveléva, Ikonnikov, Peregudov, Khrustalev, & Saghiyan, 2002).

Supramolecular Chemistry

Moreover, studies involving hydrogen-bonding interactions between non-mesomorphic compounds, including those related to Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate, contribute significantly to the field of supramolecular chemistry. These interactions facilitate the formation of supramolecular liquid crystal phases, which have implications for materials science and nanotechnology (Naoum, Fahmi, & Almllal, 2010).

Catalysis and Material Science

Research also extends into catalysis, where related compounds are synthesized and structurally investigated for their potential in forming coordination compounds with metal centers. These compounds' physicochemical properties are of interest due to their implications in photophysical properties and intermolecular interactions, enriching our understanding of catalytic processes and material science (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).

Mechanism of Action

Target of Action

Similar compounds, such as synthetic cannabinoids, have been known to interact with cannabinoid receptors cb1 and cb2 .

Mode of Action

Analogous compounds, such as synthetic cannabinoids, are known to cause effective hydrophobic interaction with their binding sites of cb1 and cb2 receptors .

Future Directions

properties

IUPAC Name |

methyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-14-5-11-17(12-6-14)28(25,26)22-13-3-4-18(22)19(23)21-16-9-7-15(8-10-16)20(24)27-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXUCFYCDUATRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)

![2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818927.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2818929.png)

![3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2818931.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2818933.png)

![1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2818937.png)

![3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2818938.png)

![10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2818939.png)

![2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide](/img/structure/B2818942.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2818947.png)